N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide
Description
N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide is a complex organic compound that features a pyridine ring, a cyclobutyl group, and a cyclohexanesulfonamide moiety
Properties
IUPAC Name |
N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-21(20,14-7-2-1-3-8-14)18-13-16(10-6-11-16)15-9-4-5-12-17-15/h4-5,9,12,14,18H,1-3,6-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSENKXJBTWUGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NCC2(CCC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide typically involves the reaction of 1-(pyridin-2-yl)cyclobutanemethanol with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to improve efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters would also be beneficial.
Chemical Reactions Analysis
Types of Reactions
N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The cyclobutyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)cyclobutylamine
- N-(pyridin-2-yl)cyclohexanesulfonamide
- N-(pyridin-2-yl)cyclobutylsulfonamide
Uniqueness
N-[(1-pyridin-2-ylcyclobutyl)methyl]cyclohexanesulfonamide is unique due to the presence of both a cyclobutyl group and a cyclohexanesulfonamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
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